DL-Methionine-2-d1

Mass Spectrometry Quantitative Bioanalysis Metabolomics

Accurate LC-MS/MS quantification of endogenous methionine is compromised by ion suppression and matrix effects when using unlabeled standards. DL-Methionine-2-d1 (CAS 67866-74-4), a stable isotope-labeled internal standard (SIL-IS) at ≥98 atom % D, resolves this with an M+1.006 Da mass shift for baseline resolution. • Site-specific C2 deuteration minimizes deuterium kinetic isotope effects vs. multi-deuterated tracers, preserving metabolic fidelity • Racemic DL-mixture captures total methionine pool in achiral systems without enantiomeric bias • Characteristic mp 280 °C (dec.) enables rapid identity verification against CoA White solid; store at room temperature; non-hazardous for transport.

Molecular Formula C5H11NO2S
Molecular Weight 150.22 g/mol
CAS No. 67866-74-4
Cat. No. B1428262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Methionine-2-d1
CAS67866-74-4
Molecular FormulaC5H11NO2S
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
InChIKeyFFEARJCKVFRZRR-QYKNYGDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Methionine-2-d1: Deuterated Methionine for Analytical Tracing


DL-Methionine-2-d1 (CAS 67866-74-4) is a stable, deuterium-labeled isotopologue of the essential sulfur-containing amino acid DL-methionine, wherein a single hydrogen atom at the alpha-carbon (C2 position) is replaced by a deuterium atom . This site-specific isotopic substitution provides a molecular mass increase of +1 Da (M+1) relative to the unlabeled parent compound (DL-methionine, CAS 59-51-8) . The compound is supplied as a solid with an isotopic enrichment of ≥98 atom % D and is primarily utilized as an analytical internal standard and a precise tracer for investigating methionine metabolism, oxidative stress defense pathways, and protein synthesis dynamics using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques .

DL-Methionine-2-d1 vs. Unlabeled Isotopologues


In quantitative mass spectrometry, the use of an unlabeled DL-methionine standard fails to correct for ion suppression, matrix effects, or variations in sample preparation and instrumental response, leading to compromised accuracy and precision in target analyte quantification [1]. While structurally identical to the native analyte in most respects, the site-specific deuterium atom at the C2 position in DL-Methionine-2-d1 creates a distinct +1 Da mass shift and a characteristic ¹H NMR spectral signature . This mass difference ensures complete baseline chromatographic and mass spectrometric resolution from the endogenous unlabeled methionine, thereby enabling its function as a highly effective internal standard. Furthermore, substitution with other deuterated methionine isotopologues, such as L-Methionine-2-d1 (CAS 77369-58-5) or DL-Methionine-3,3,4,4-d4 (CAS 93709-61-6) , may introduce different analytical parameters—such as stereospecific interactions in chiral environments, differing mass shifts (e.g., M+4 vs M+1), and potential for differential deuterium kinetic isotope effects—which can alter analytical outcomes and complicate data integration, underscoring the non-interchangeable nature of these reagents for method-specific development.

DL-Methionine-2-d1 Comparative Evidence


Monoisotopic Mass Shift for Discrimination

DL-Methionine-2-d1 possesses a monoisotopic mass of 150.0573 Da , which is exactly +1.006 Da greater than the monoisotopic mass of unlabeled DL-methionine (149.0510 Da) . This specific mass difference is critical for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, as it provides a distinct M+1 ion peak for the labeled compound that is fully resolved from the native analyte's M peak .

Mass Spectrometry Quantitative Bioanalysis Metabolomics

High Isotopic Enrichment for Improved Sensitivity

Commercial preparations of DL-Methionine-2-d1 are specified to have an isotopic purity of ≥98 atom % D . This high level of enrichment minimizes the presence of the unlabeled contaminant (DL-methionine) within the product, which is critical for maintaining a low and stable baseline signal for the unlabeled analyte in quantitative assays. In contrast, lower purity grades or alternative synthetic routes may yield variable or lower isotopic enrichment, potentially introducing systematic error and limiting the lower limit of quantification (LLOQ) of an analytical method .

Analytical Chemistry Stable Isotope Labeling Quality Control

C2-Specific Deuteration vs. Other Tracers

DL-Methionine-2-d1 features a single deuterium substitution at the alpha-carbon (C2) position , resulting in a nominal mass increase of +1 (M+1). This contrasts with methionine-d4 isotopologues (e.g., L-Methionine-3,3,4,4-d4 or D-Methionine-d4), which exhibit a +4 Da mass shift , and with stereospecifically labeled L-Methionine-2-d1 . The M+1 shift of DL-Methionine-2-d1 is less prone to causing a significant deuterium kinetic isotope effect (KIE) in enzymatic reactions compared to a multi-deuterated molecule, while still providing sufficient mass resolution for MS-based tracing [1]. Furthermore, as a racemic mixture, it serves as a non-chiral tracer, avoiding the stereospecific metabolic fates associated with the L- or D-isomers, which is essential for studies where both enantiomers are present or where chirality is not the focus of investigation .

Metabolic Flux Analysis Isotopologue Profiling Enzymology

Solid-State Property for Identity Verification

DL-Methionine-2-d1 is reported to have a melting point of 280 °C with decomposition (dec.) . This value is consistent with that reported for unlabeled DL-methionine (281 °C dec.) , indicating that the single deuterium substitution at the C2 position does not significantly alter the compound's bulk thermal stability or solid-state lattice energy. This information serves as a physical constant for identity verification and purity assessment. In contrast, other deuterated analogs or different salt forms would exhibit different melting ranges, providing a rapid, orthogonal method for confirming the correct material has been procured.

Physical Chemistry Quality Assurance Material Characterization

DL-Methionine-2-d1 Key Applications


SIL-IS for Absolute Methionine Quantification

The precise +1.006 Da mass shift and high isotopic purity (≥98 atom % D) make DL-Methionine-2-d1 an optimal stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of endogenous methionine levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The distinct mass difference ensures baseline resolution from the native analyte, effectively correcting for matrix effects and ion suppression commonly encountered in complex biological samples [1].

Metabolic Flux Tracer with Minimal KIE

The single, site-specific C2 deuteration (M+1 shift) of DL-Methionine-2-d1 provides a distinct advantage over multi-deuterated (e.g., -d4) methionine tracers. The minimal isotopic perturbation is predicted to induce a smaller deuterium kinetic isotope effect (KIE) in enzyme-catalyzed reactions, allowing for a more faithful tracing of methionine metabolism through transmethylation, transsulfuration, and polyamine synthesis pathways without significantly altering reaction rates [2].

Non-Chiral Tracer for Total Methionine Pools

As a racemic (DL-) mixture , this compound is ideally suited for studies where the total methionine pool (both D- and L- enantiomers) is of interest, or where the biological system does not exhibit enantioselective uptake or metabolism. This distinguishes it from chiral tracers like L-Methionine-2-d1 , which would selectively trace the metabolic fate of the L-isomer, providing an incomplete picture in systems where D-methionine also plays a role .

Physical Property Verification for QC

The documented melting point of 280 °C (dec.) provides a straightforward and robust method for confirming the identity of the received material against its certificate of analysis. This simple quality control check, which is consistent with the parent compound , helps prevent analytical errors and data loss stemming from the inadvertent use of a mislabeled or degraded isotopologue, safeguarding the significant investment in a high-purity stable isotope-labeled standard.

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